2-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-METHYL-N-(3-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, a hydrazone linkage, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-METHYL-N-(3-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the condensation of 4-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazole moieties.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the methoxyphenyl and thiazole rings.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Various substituted hydrazones and thiazole derivatives can be formed.
Scientific Research Applications
2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-METHYL-N-(3-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydrazone linkage and nitrophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness: The presence of both the nitrophenyl and thiazole moieties in 2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-METHYL-N-(3-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE distinguishes it from other similar compounds. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H19N5O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O4S/c1-12(14-7-9-17(29-3)10-8-14)23-24-20-21-13(2)18(30-20)19(26)22-15-5-4-6-16(11-15)25(27)28/h4-11H,1-3H3,(H,21,24)(H,22,26)/b23-12+ |
InChI Key |
ZEOKVAIHSSEGOM-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C(\C)/C2=CC=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(SC(=N1)NN=C(C)C2=CC=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.